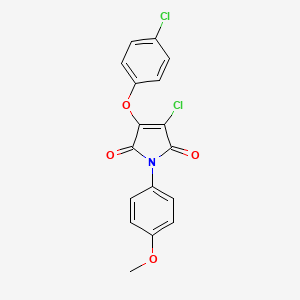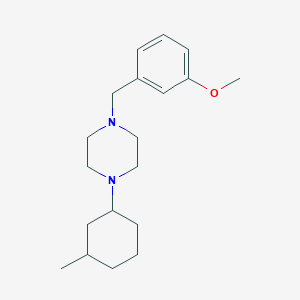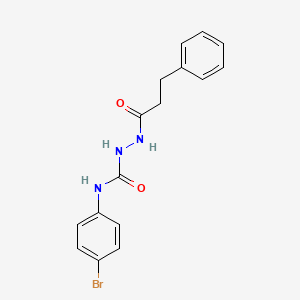![molecular formula C15H25N3O B5121346 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol](/img/structure/B5121346.png)
4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol, also known as MPBP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MPBP is a synthetic molecule that belongs to the family of phenols and is commonly used in the fields of pharmacology, biochemistry, and neuroscience.
Mécanisme D'action
4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol acts as a selective antagonist of the 5-HT1A receptor by binding to the receptor and preventing the activation of downstream signaling pathways. The 5-HT1A receptor is known to activate various intracellular signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway and the phospholipase C (PLC) pathway. 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol blocks the activation of these pathways, leading to a decrease in the downstream effects of the 5-HT1A receptor.
Biochemical and Physiological Effects:
4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol has been shown to have various biochemical and physiological effects in animal models. It has been reported to decrease immobility time in the forced swim test, which is a measure of depression-like behavior in rodents. 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol has also been shown to decrease anxiety-like behavior in the elevated plus maze test and the light-dark box test. Additionally, 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol has been reported to have analgesic effects in various animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to investigate the specific role of this receptor in various physiological processes without the interference of other receptors. However, one of the limitations of using 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol is its relatively low potency compared to other 5-HT1A receptor antagonists. This can make it difficult to achieve a complete blockade of the receptor in some experiments.
Orientations Futures
There are several future directions for the use of 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol in scientific research. One potential direction is the investigation of the role of the 5-HT1A receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol can be used to study the effects of various drugs on the 5-HT1A receptor and its downstream signaling pathways. Finally, the development of more potent and selective 5-HT1A receptor antagonists based on the structure of 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol can lead to the discovery of new therapeutic agents for various disorders.
Conclusion:
In conclusion, 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol is a synthetic molecule that has gained significant attention in the scientific community due to its potential use in various research applications. 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol acts as a selective antagonist of the 5-HT1A receptor and has been used to investigate the role of this receptor in various physiological processes. 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol has various biochemical and physiological effects in animal models and has advantages and limitations for lab experiments. Finally, there are several future directions for the use of 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol in scientific research, including the investigation of the role of the 5-HT1A receptor in various neurological disorders and the development of more potent and selective 5-HT1A receptor antagonists.
Méthodes De Synthèse
The synthesis of 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol involves the reaction of 4-hydroxybenzaldehyde with 4-methyl-1-piperazinecarboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by the reaction of the resulting amine with 3-chloro-1-propanol. The purity of 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol has been widely used in scientific research due to its ability to act as a selective antagonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. The 5-HT1A receptor is known to play a crucial role in various physiological processes such as mood regulation, anxiety, and pain perception. 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol has been used to investigate the role of the 5-HT1A receptor in various animal models of depression, anxiety, and pain. Additionally, 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol has been used to study the effects of various drugs on the 5-HT1A receptor and its downstream signaling pathways.
Propriétés
IUPAC Name |
4-[3-[(4-methylpiperazin-1-yl)amino]butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-13(16-18-11-9-17(2)10-12-18)3-4-14-5-7-15(19)8-6-14/h5-8,13,16,19H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMIIFAENAVWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[(4-Methyl-1-piperazinyl)amino]butyl}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S)-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino](phenyl)acetate](/img/structure/B5121285.png)

![hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5121295.png)
![[4-(dimethylamino)benzyl][2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amine hydrochloride](/img/structure/B5121301.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5121317.png)
![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5121320.png)


![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5121343.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-4-methyl-6-(methylthio)quinoline](/img/structure/B5121354.png)


![N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121368.png)